molecular formula C22H24O10 B1251949 Scorzocreticoside I

Scorzocreticoside I

Cat. No.: B1251949
M. Wt: 448.4 g/mol
InChI Key: CQQWKLDNRLSJJV-WGZQPKKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Chemistry

Scorzocreticoside I is a natural product classified as a dihydroisocoumarin glycoside. nih.govresearchgate.net It is the 8-O-β-D-glucoside of its aglycone, scorzocreticin (B1244813). tandfonline.comnih.gov This compound has been identified and isolated from Scorzonera cretica, a plant species endemic to Greece. nih.govtandfonline.comnih.gov The study of compounds like Scorzocreticoside I is a core component of natural product chemistry, a field focused on discovering and characterizing substances from natural sources. The chemical investigation of such compounds is often a starting point for identifying novel molecular structures with potential biological activities.

Research Significance and Rationale for Investigation

The primary impetus for investigating Scorzocreticoside I stems from the ethnobotanical background of the Scorzocera genus. nih.govmdpi.comsemanticscholar.orgresearchgate.net Plants within this genus are prevalent in traditional medicine systems across Asia and Europe, particularly in Turkey. nih.govmdpi.comsemanticscholar.orgresearchgate.net They have been historically used for a wide range of purposes, including the treatment of ailments such as arteriosclerosis, kidney disorders, rheumatism, and wounds. mdpi.comsemanticscholar.orgresearchgate.net

This long-standing use in folk medicine provides a strong rationale for modern phytochemical research. nih.govmdpi.com Scientists investigate the chemical constituents of these plants, including compounds like Scorzocreticoside I, to identify the specific molecules that may be responsible for the reported therapeutic effects. nih.govmdpi.com The Scorzonera genus is known to be a rich source of bioactive compounds, including triterpenoids, flavonoids, and dihydroisocoumarins. mdpi.comsemanticscholar.org Research into these compounds aims to assess their bioactive potential and understand their properties. nih.govmdpi.comresearchgate.net

Overview of Prior Academic Research on Scorzocreticoside I

Academic research on Scorzocreticoside I has successfully established its fundamental chemical identity. Key studies have detailed its isolation from the plant Scorzonera cretica, alongside related compounds such as scorzocreticin and scorzocreticoside II. nih.govresearchgate.net

A significant focus of prior research has been on chemical synthesis. Notably, the synthesis of the 6-O-methyl ether of racemic scorzocreticin and its corresponding 8-O-β-D-glucoside, a derivative of Scorzocreticoside I, has been successfully accomplished. tandfonline.comnih.gov This work is crucial for confirming the compound's structure and for producing it in a laboratory setting for further study. Broader investigations into the Scorzonera genus have evaluated the biological activities of its extracts and isolated compounds, with studies exploring antioxidant and cytotoxic properties, among others. nih.govmdpi.comsemanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

(3S)-6-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C22H24O10/c1-29-13-4-2-10(3-5-13)14-7-11-6-12(24)8-15(17(11)21(28)30-14)31-22-20(27)19(26)18(25)16(9-23)32-22/h2-6,8,14,16,18-20,22-27H,7,9H2,1H3/t14-,16+,18+,19-,20+,22+/m0/s1

InChI Key

CQQWKLDNRLSJJV-WGZQPKKOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC3=C(C(=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O2

Synonyms

scorzocreticoside I

Origin of Product

United States

Isolation and Natural Occurrence of Scorzocreticoside I

Botanical Sources and Distribution of Scorzocreticoside I

Scorzocreticoside I is a naturally occurring dihydroisocoumarin glycoside primarily isolated from plants belonging to the genus Scorzonera. This genus is a member of the Cichorieae tribe within the Asteraceae family and encompasses approximately 180–190 species. nih.gov The principal botanical source identified for Scorzocreticoside I is Scorzonera cretica Willd. nih.gov

Research conducted on samples of S. cretica collected in Crete, Greece, led to the successful isolation of Scorzocreticoside I from the plant's dichloromethane (B109758) extract. nih.gov This species is also known by common names such as Cretan viper's-grass. cretanflora.comfirst-nature.com The genus Scorzonera has a wide natural distribution, being found predominantly in the arid regions of central and southern Europe, Eurasia, and northern Africa. nih.gov

Table 1: Botanical Source of Scorzocreticoside I

GenusSpeciesFamilyPrimary Compound Isolated
ScorzoneraScorzonera cretica Willd.AsteraceaeScorzocreticoside I

The accumulation of secondary metabolites like Scorzocreticoside I in plants is often influenced by their geographical location and the specific ecological conditions of their habitat. Scorzonera cretica is widespread and common in Crete, particularly in the central and eastern parts of the island, and has a limited distribution across the Mediterranean. cretanflora.com

This plant typically thrives in specific ecological niches, such as the crevices and ledges of limestone cliffs. cretanflora.com It is also found on rocky slopes, old stone walls, and within open, dry shrubby vegetation at altitudes ranging from sea level to 700 meters, and occasionally up to 1200 meters. cretanflora.comfirst-nature.com These harsh conditions, characterized by poor soil, high sun exposure, and water scarcity, likely play a significant role in the biosynthesis and concentration of specialized compounds like Scorzocreticoside I, which may serve protective functions for the plant. The flowering time for S. cretica is typically between April and June. cretanflora.comfirst-nature.com

Methodologies for Extraction and Purification of Scorzocreticoside I

The isolation of pure Scorzocreticoside I from its botanical source, Scorzonera cretica, involves a multi-step process combining solvent extraction and various chromatographic techniques.

The initial step in isolating Scorzocreticoside I involves solvent extraction, a process where the choice of solvent is critical for efficiently separating the compound of interest from the plant matrix. nih.gov For Scorzonera cretica, a sequential extraction approach has been documented. The whole plant material is first subjected to extraction with a non-polar solvent, dichloromethane, followed by extraction with a polar solvent, methanol (B129727). nih.gov

This sequential process allows for a preliminary fractionation of compounds based on their polarity. Dihydroisocoumarins and their glycosides, including Scorzocreticoside I, were successfully isolated from the dichloromethane extract, indicating their moderate polarity. nih.gov The subsequent methanol extract yielded more polar compounds like triterpenoids. nih.gov The effectiveness of solvents like methanol and ethanol (B145695) is attributed to their ability to extract a wide range of polar and nonpolar compounds. nih.gov

Following crude extraction, chromatographic methods are essential for the enrichment and purification of Scorzocreticoside I.

Column Chromatography: The crude extract obtained from solvent extraction is typically subjected to column chromatography as a primary separation step. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase (a solvent or solvent mixture) passes through the column. Fractions are collected sequentially and analyzed for the presence of the target compound.

High-Performance Liquid Chromatography (HPLC): For finer purification, HPLC is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating glycosides like Scorzocreticoside I. In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.gov This technique separates molecules based on their hydrophobicity, allowing for high-resolution separation of isomeric and closely related compounds. nih.gov

For achieving high-purity Scorzocreticoside I, advanced and integrated purification protocols may be employed.

Preparative HPLC: This method operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material, making it possible to isolate milligrams to grams of a pure substance. It represents the final step in purification to obtain an analytical standard of Scorzocreticoside I.

Membrane-Based Technologies: Modern purification strategies increasingly involve membrane separation processes such as microfiltration, ultrafiltration, and nanofiltration. nih.gov These techniques can serve as an efficient alternative or complementary step to traditional methods for clarifying extracts and purifying high-value molecules from natural sources by separating them based on molecular size and shape. nih.gov

Table 2: Summary of Extraction and Purification Methodologies for Scorzocreticoside I

StepTechniquePurposeDetails / Materials Used
1. Initial ExtractionSequential Solvent ExtractionTo obtain a crude extract from plant material and perform initial fractionation.Solvents: Dichloromethane, followed by Methanol. nih.gov
2. Primary SeparationColumn ChromatographyTo separate the crude extract into simpler fractions based on polarity.Stationary Phase: Silica Gel; Mobile Phase: Solvent gradients (e.g., hexane-ethyl acetate).
3. Enrichment & Fine PurificationHigh-Performance Liquid Chromatography (HPLC)To isolate and enrich Scorzocreticoside I from complex fractions.Mode: Reversed-Phase (RP-HPLC); Stationary Phase: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradients. nih.gov
4. High-Purity IsolationPreparative HPLC / Advanced MethodsTo obtain highly purified Scorzocreticoside I for analytical purposes.Utilizes larger scale HPLC columns or integrated membrane systems for final purification. nih.gov

Structural Elucidation of Scorzocreticoside I

Spectroscopic Techniques Employed in Scorzocreticoside I Structural Determination

Spectroscopic methods provide crucial data regarding the atomic composition, bonding, and arrangement of atoms within the Scorzocreticoside I molecule. A combination of techniques is typically necessary to build a complete picture of the structure anu.edu.au.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Scorzocreticoside I Analysis (e.g., 1D and 2D NMR)

NMR spectroscopy is a fundamental tool in organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the functional groups present. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning signals and determining coupling interactions between nuclei anu.edu.au. Techniques such as 1H NMR and 13C NMR are routinely used to identify different types of protons and carbons and their chemical environments. 2D NMR experiments like COSY, HSQC, and HMBC provide information about connectivity and long-range coupling, which are critical for piecing together the molecular skeleton rsc.org. While specific NMR data for Scorzocreticoside I were not extensively detailed in the search results, the general application of these techniques is confirmed in its structural elucidation ktu.edu.tr.

Mass Spectrometry (MS) Applications for Scorzocreticoside I Structure Confirmation (e.g., LC-MS/MS, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps confirm the molecular formula and provides clues about substructures. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used in the analysis of complex natural products like Scorzocreticoside I ddtjournal.comintertek.com. LC-MS/MS involves coupling liquid chromatography for separation with tandem mass spectrometry for fragmentation analysis, yielding characteristic fragment ions that aid in structural identification ddtjournal.commdpi.com. HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments intertek.com. These methods have been applied in the structural elucidation of Scorzocreticoside I .

Chiroptical Methods for Stereochemical Assignment of Scorzocreticoside I

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are employed to determine the absolute configuration of chiral centers within a molecule nih.gov. CD measures the differential absorption of left and right circularly polarized light by a chiral substance, producing a spectrum that is characteristic of its stereochemistry. Circular dichroism studies have been used to definitively establish the absolute configuration of Scorzocreticoside I .

Chemical Derivatization for Structural Proof of Scorzocreticoside I

Chemical derivatization involves the chemical modification of a compound to alter its properties, often to facilitate analysis or to confirm the presence of specific functional groups numberanalytics.comresearchgate.net. This technique can be used to create derivatives with improved spectroscopic characteristics or to correlate the compound to known standards researchgate.net. While the specific derivatization reactions used for Scorzocreticoside I were not detailed in the provided search results, chemical derivatization is a recognized method for obtaining structural proof in complex molecules by preparing derivatives suitable for analysis by techniques like MS or NMR ddtjournal.commdpi.com. The synthesis of derivatives, such as the 6-O-methyl ether of Scorzocreticin (B1244813) and Scorzocreticoside I, can also be part of the structural confirmation process globalauthorid.com.

Biosynthesis of Scorzocreticoside I

Precursor Identification and Metabolic Pathways Leading to Scorzocreticoside I

The biosynthesis of Scorzocreticoside I, like other isocoumarin (B1212949) derivatives, is rooted in plant metabolic pathways. Isocoumarins are a class of natural products often derived from polyketide or shikimate pathways, or a combination thereof. researchgate.net While specific detailed pathways for Scorzocreticoside I are not extensively documented in the provided search results, related studies on isocoumarin synthesis in plants and fungi provide insights into potential precursors. For instance, research on the synthesis of other isocoumarins suggests that polyketide intermediates are often involved. researchgate.net

Scorzocreticoside I has been isolated alongside other phenolic compounds, such as phenolic acid derivatives and other dihydroisocoumarins, from Scorzonera species. thieme-connect.comresearchgate.netchemfaces.com This co-occurrence suggests a potential link in their biosynthetic origins or shared metabolic intermediates within the plant. Studies on the synthesis of 6-O-methyl ether of scorzocreticin (B1244813) and scorzocreticoside I from Scorzonera cretica highlight synthetic approaches that can mirror proposed biosynthetic routes, often involving intermediates like 3,5-dimethoxyhomophthalic acid. rsc.orgacs.orgjst.go.jp

Metabolic pathways in plants are complex networks of biochemical reactions that produce a vast array of secondary metabolites. utah.eduyoutube.com The synthesis of specialized metabolites like scorzocreticoside I likely involves dedicated branches off primary metabolic routes. nih.gov

Enzymatic Steps and Key Enzymes in Scorzocreticoside I Biosynthesis

The formation of complex natural products like Scorzocreticoside I is catalyzed by a suite of enzymes. While the specific enzymes directly involved in every step of Scorzocreticoside I biosynthesis are not explicitly detailed in the search results, the general enzymatic machinery for isocoumarin synthesis and glycosylation in plants can be inferred.

Enzymes commonly involved in the biosynthesis of phenolic compounds and polyketides include polyketide synthases (PKSs), which are responsible for assembling carbon chains from smaller units. nih.gov Following the formation of the core isocoumarin structure, further enzymatic modifications such as hydroxylation, methylation, and glycosylation occur. acs.orgjst.go.jp Glycosylation, the attachment of a sugar moiety (in this case, a hexopyranosyl group phytohub.eu), is a crucial step in the biosynthesis of scorzocreticoside I and is catalyzed by glycosyltransferases. These enzymes facilitate the transfer of a sugar unit from an activated donor molecule to an acceptor molecule, in this case, the aglycone of scorzocreticoside I. unipd.it

Other enzymes, such as hydroxylases and methyltransferases, would likely be involved in introducing hydroxyl and methoxy (B1213986) groups to the isocoumarin core structure at specific positions. wikipedia.org The precise sequence of these enzymatic steps and the identity of the specific enzymes involved in Scorzonera species for Scorzocreticoside I synthesis would require dedicated biochemical studies.

Genetic Basis of Scorzocreticoside I Biosynthetic Machinery

The biosynthesis of secondary metabolites in plants is genetically controlled. Genes encode the enzymes and regulatory proteins that govern the metabolic pathways. nih.govmdpi.com The genetic basis of Scorzocreticoside I biosynthesis would involve the genes encoding the polyketide synthases, glycosyltransferases, hydroxylases, methyltransferases, and any other enzymes necessary for the complete pathway.

Research into the genetic clusters responsible for producing similar complex molecules in other organisms, such as the genetic evidences for the biosynthesis of liamocins in fungal cells, provides a framework for understanding how these biosynthetic genes might be organized and regulated in plants. nih.gov These genes are often found clustered together in the genome, facilitating their coordinated expression and the efficient channeling of intermediates through the pathway. nih.govnih.gov

Identifying the specific genes involved in Scorzocreticoside I biosynthesis would likely involve genomic and transcriptomic studies of Scorzonera species, particularly in tissues where the compound is produced. This could involve techniques such as gene sequencing, expression analysis, and potentially genetic manipulation to confirm the function of candidate genes.

Regulation of Scorzocreticoside I Production in Organisms

The production of secondary metabolites in plants is a tightly regulated process, influenced by developmental stage, environmental conditions, and stress factors. mdpi.com The regulation of Scorzocreticoside I production in Scorzonera species would involve complex regulatory mechanisms controlling the expression of the biosynthetic genes.

Transcriptional activators and repressors can modulate the activity of the promoters controlling the expression of the genes in the biosynthetic pathway. nih.gov Environmental factors, such as light, temperature, nutrient availability, and herbivory or pathogen attack, can trigger signaling cascades that ultimately affect the levels of enzymes and intermediates in the pathway, thereby influencing the final yield of Scorzocreticoside I.

While specific details on the regulation of Scorzocreticoside I biosynthesis are not available in the provided context, studies on the regulation of other plant secondary metabolites suggest that phytohormones, transcription factors, and epigenetic modifications can all play a role in controlling their production. Understanding these regulatory mechanisms could potentially allow for strategies to enhance the production of scorzocreticoside I in cultivated plants or in controlled biotechnological systems.

Chemical Synthesis and Semi Synthesis of Scorzocreticoside I

Strategies for Total Synthesis of Scorzocreticoside I

The total synthesis of Scorzocreticoside I has been approached through the synthesis of its aglycone, scorzocreticin (B1244813), followed by glycosylation. A complete synthesis of a closely related derivative, 6-O-methylscorzocreticoside I, has been reported, providing a clear blueprint for the key transformations required. nih.gov

A logical retrosynthetic analysis of Scorzocreticoside I begins with the disconnection of the most complex linkage, the β-O-glycosidic bond at the C-8 position. This disconnection simplifies the target molecule into two key building blocks: the aglycone, scorzocreticin (1), and a suitable glucose donor (2), such as a protected glucosyl bromide.

Further disconnection of the scorzocreticin (1) core focuses on the formation of the 3,4-dihydroisocoumarin lactone ring. A palladium-catalyzed intramolecular lactonization is a key strategy, pointing to a substituted 2-halobenzoic acid derivative (3) as a precursor. This intermediate can be traced back to a prochiral ketone (4), which allows for the crucial introduction of the C3 stereocenter via asymmetric reduction. The synthesis of this ketone can be envisioned from simpler, commercially available starting materials like 3,5-dihydroxybenzoic acid (5) through a sequence of reactions including protection, olefination, and oxidation. researchgate.net This multi-step approach allows for the systematic construction of the complex aglycone before the final glycosylation step.

The total synthesis of scorzocreticin and the subsequent glycosylation to form Scorzocreticoside I or its analogs involve several critical steps and inherent challenges. nih.govresearchgate.net

Synthesis of the Aglycone (Scorzocreticin): The enantioselective synthesis of the scorzocreticin aglycone has been achieved starting from 3,5-dihydroxybenzoic acid. researchgate.net Key transformations in this sequence are summarized below:

StepReactionReagents/ConditionsPurpose
1Benzyl (B1604629) ProtectionBenzyl bromide, K₂CO₃Protects the phenolic hydroxyl groups.
2Wittig Olefination(4-methoxybenzyl)triphenylphosphonium bromide, n-BuLiForms the stilbene (B7821643) backbone.
3Hydroboration-OxidationBH₃·THF, then H₂O₂, NaOHConverts the alkene to an alcohol.
4OxidationPCC or Dess-Martin periodinaneOxidizes the alcohol to the prochiral ketone.
5Asymmetric Reduction(S)-Me-CBS, BH₃·SMe₂Establishes the (S)-stereocenter at C3 with high enantioselectivity.
6Pd-catalyzed LactonizationPd(OAc)₂, PPh₃, COForms the dihydroisocoumarin ring.
7DebenzylationH₂, Pd/CRemoves the benzyl protecting groups to yield scorzocreticin.

Glycosylation: The final step is the introduction of the glucose moiety. The synthesis of 6-O-methylscorzocreticoside I utilized a modified Koenigs-Knorr glycosylation. nih.gov

StepReactionReagents/ConditionsPurpose
8Glycosylation2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, Ag₂CO₃, quinolineForms the β-glycosidic linkage at the C8 hydroxyl group.
9DeacetylationNaOMe, MeOHRemoves the acetyl protecting groups from the glucose moiety.

Synthetic Challenges: Several challenges must be overcome in the total synthesis:

Stereocontrol: The primary challenge is the stereoselective formation of the chiral center at the C-3 position of the dihydroisocoumarin ring. The use of asymmetric reducing agents like the Corey-Bakshi-Shibata (CBS) catalyst has proven effective in achieving high enantioselectivity (>99% ee). researchgate.net

Regioselectivity: Scorzocreticin possesses two phenolic hydroxyl groups at C-6 and C-8. During glycosylation, selective reaction at the C-8 hydroxyl is required. In the synthesis of the 6-O-methyl ether derivative, this was circumvented by starting with a precursor that already had the C-6 position methylated. nih.gov For the direct synthesis of Scorzocreticoside I, a strategy involving selective protection and deprotection of the C-6 hydroxyl group would be necessary.

Glycosidic Bond Formation: Achieving high stereoselectivity (β-linkage) and yield in the glycosylation step can be difficult. The Koenigs-Knorr reaction conditions, while classic, can sometimes lead to mixtures of anomers and require careful optimization. nih.gov

Semi-Synthesis Approaches to Scorzocreticoside I and Analogs

While a specific semi-synthesis of Scorzocreticoside I has not been reported, this approach offers a viable alternative to total synthesis by leveraging structurally related, abundant natural products as starting materials. rsc.orggoogle.com Many 3,4-dihydroisocoumarins have been isolated from various natural sources, including fungi and plants. nih.govgelisim.edu.tr

A plausible semi-synthetic strategy could involve:

Isolation of a Precursor: A naturally occurring dihydroisocoumarin with a substitution pattern similar to scorzocreticin would be isolated in large quantities. An ideal candidate might possess the core lactone structure and the C-3 aryl substituent.

Functional Group Interconversion: The isolated precursor would then undergo a series of chemical modifications. This could include, for example, the introduction or modification of hydroxyl groups on the aromatic ring through demethylation or aromatic oxidation reactions to match the substitution pattern of scorzocreticin.

Glycosylation: The final step would be the glycosylation of the modified natural aglycone at the C-8 hydroxyl group, using methods similar to those employed in total synthesis.

Enzymatic Synthesis of Scorzocreticoside I and Related Glycosides

Enzymatic synthesis represents a powerful and environmentally friendly alternative to traditional chemical methods for glycoside formation. mdpi.com Biocatalysis, using enzymes such as glycosyltransferases (GTs) or engineered glycoside hydrolases (glycosynthases), offers high regio- and stereoselectivity, often obviating the need for complex protecting group strategies. beilstein-journals.orgnih.gov

Although the enzymatic synthesis of Scorzocreticoside I has not been specifically documented, the glycosylation of similar phenolic aglycones is well-established. mdpi.comspringernature.com A potential enzymatic approach would involve:

Enzyme Selection: Glycosyltransferases, particularly from the GT1 family, are known to be promiscuous and can accept a wide range of planar, hydroxylated aromatic substrates like scorzocreticin. semanticscholar.org These enzymes utilize an activated sugar donor, typically a uridine (B1682114) diphosphate (B83284) (UDP)-sugar like UDP-glucose.

Reaction Conditions: The reaction would be carried out in an aqueous buffer system under mild conditions (neutral pH and ambient temperature). The scorzocreticin aglycone and the UDP-glucose donor would be incubated with the selected glycosyltransferase.

Advantages: The key advantage of this method is the anticipated high selectivity. A suitable enzyme would catalyze glycosylation specifically at the C-8 hydroxyl group and exclusively form the desired β-anomer, thus avoiding the challenges of regioselectivity and stereocontrol inherent in chemical synthesis.

This biocatalytic route holds significant promise for the efficient and selective synthesis of Scorzocreticoside I and other natural product glycosides. beilstein-journals.org

Structure Activity Relationship Sar Studies and Derivatization of Scorzocreticoside I

Design and Synthesis of Scorzocreticoside I Analogs

The design of analogs for natural products like Scorzocreticoside I typically focuses on modifying specific functional groups to probe their importance for biological activity. Key structural features of Scorzocreticoside I that are targets for modification include the hydroxyl groups, the methoxy (B1213986) group, the phenyl substituent at C-3, and the β-D-glucoside moiety at C-8. The synthesis of such analogs involves multi-step chemical processes designed to selectively alter the parent molecule.

A notable example in the literature is the synthesis of the 6-O-methyl ether of Scorzocreticoside I. This analog was synthesized to explore the role of the phenolic hydroxyl group at the C-6 position. The synthetic route began with the creation of a 6,8-dimethoxy-3-(4-methoxyphenyl)isocoumarin intermediate. This was achieved by reacting 3,5-dimethoxyhomophthalic acid with 4-methoxy-benzoyl chloride at high temperatures. Subsequent steps involved hydrolysis to a keto acid, followed by reduction and cyclodehydration to yield the dihydroisocoumarin core. A crucial step was the regioselective demethylation to create the required hydroxyl group for glycosylation. The final stages involved a Koenigs-Knorr glycosylation to attach the glucose moiety, followed by deacetylation to yield the target analog, a diastereomeric mixture of R and S 6-O-methylscorzocreticin 8-O-glucosides.

This synthetic approach highlights a viable pathway for creating derivatives of Scorzocreticoside I, allowing for the systematic modification of the dihydroisocoumarin scaffold. Such strategies are fundamental for building a library of related compounds to perform comprehensive SAR studies.

Impact of Structural Modifications on In Vitro Biological Activities of Scorzocreticoside I Derivatives

While synthetic pathways for Scorzocreticoside I analogs have been developed, comprehensive studies detailing the in vitro biological activities of these derivatives are not extensively reported in the available scientific literature. The parent class of compounds, 3,4-dihydroisocoumarins, is known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. nih.govnih.govrsc.org The evaluation of synthetic analogs is a critical step to determine how specific structural changes influence this bioactivity profile.

For a systematic SAR study, the following structural modifications and their potential impact would be of interest:

Modification of Phenolic Hydroxyl Groups: The hydroxyl groups on the dihydroisocoumarin ring are key sites for hydrogen bonding. Esterification or etherification of these groups, as seen in the synthesis of the 6-O-methyl ether analog, can reveal their importance for target interaction.

Alterations to the Phenyl Ring: Substituents on the C-3 phenyl ring can influence the molecule's electronics and steric properties. Introducing electron-withdrawing or electron-donating groups could modulate biological activity.

Changes to the Glucoside Moiety: The sugar group can significantly impact a molecule's solubility, cell permeability, and binding affinity. Replacing the glucose with other sugars or removing it entirely (to yield the aglycone, scorzocreticin) would provide insight into the role of glycosylation in the compound's mechanism of action.

The table below outlines Scorzocreticoside I and its synthesized analog. A significant gap exists in the literature regarding the reported biological data for the derivatives, underscoring the need for further investigation in this area.

Compound NameStructural Modification from Scorzocreticoside IReported In Vitro Biological Activity Data
Scorzocreticoside IParent CompoundIsolated from Scorzonera cretica; part of a genus known for antioxidant and antimicrobial properties. mdpi.comnih.gov
6-O-methylscorzocreticin 8-O-glucosideMethylation of the C-6 hydroxyl groupData not available in reviewed literature.

Pharmacophore Elucidation for Scorzocreticoside I Bioactivity

Pharmacophore modeling is a computational method used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dergipark.org.tr For Scorzocreticoside I, a specific pharmacophore model has not yet been published. However, a hypothetical model can be proposed based on its structure and the general principles of ligand-based pharmacophore design. nih.govnih.gov

The process would involve the following steps:

Identification of Chemical Features: The structure of Scorzocreticoside I presents several key pharmacophoric features. These include hydrogen bond acceptors (the carbonyl oxygen, ether oxygens, and hydroxyl oxygens), hydrogen bond donors (the hydroxyl groups), and an aromatic ring (the phenyl substituent).

Conformational Analysis: The molecule's flexibility, particularly around the bond connecting the dihydroisocoumarin core to the phenyl ring and the glycosidic bond, would be analyzed to determine its possible low-energy 3D conformations.

Hypothesis Generation: Using a training set of active and inactive isocoumarin (B1212949) analogs, a computational program would align the molecules and identify common 3D arrangements of pharmacophoric features that are present in the active compounds but absent in the inactive ones. nih.gov

Model Validation: The resulting pharmacophore hypothesis would be validated for its ability to distinguish known active compounds from inactive ones in a database. nih.govnih.gov

A potential pharmacophore for Scorzocreticoside I and its analogs would likely consist of a specific spatial arrangement of features such as:

One or two aromatic rings.

Multiple hydrogen bond acceptors.

At least one hydrogen bond donor.

Elucidating such a model would be a powerful tool for virtually screening large compound libraries to identify novel molecules with potentially similar or improved biological activity, thereby guiding future synthesis and testing efforts. dergipark.org.tr

In Vitro Biological Activities and Pharmacological Mechanisms of Scorzocreticoside I

Antioxidant and Free Radical Scavenging Activities of Scorzocreticoside I in Cellular Models

No studies were found that investigated the antioxidant or free radical scavenging properties of Scorzocreticoside I in any cellular models.

Anti-inflammatory Properties of Scorzocreticoside I in Cellular Models

There is no available research on the anti-inflammatory effects of Scorzocreticoside I in cellular systems.

Modulation of Inflammatory Mediators and Signaling Pathways by Scorzocreticoside I

Information regarding the modulation of inflammatory mediators or signaling pathways, such as NF-κB or MAPK, by Scorzocreticoside I is not present in the available literature.

Effect on Pro-inflammatory Cytokine Production by Scorzocreticoside I

No data has been published detailing the effect of Scorzocreticoside I on the production of pro-inflammatory cytokines like TNF-α, IL-6, or IL-1β.

Antineoplastic and Cytotoxic Activities of Scorzocreticoside I in Cancer Cell Lines

The potential for Scorzocreticoside I to exhibit antineoplastic or cytotoxic activity against cancer cell lines has not been reported in any publicly accessible research.

Induction of Apoptosis and Cell Cycle Arrest by Scorzocreticoside I

There are no studies available that describe the induction of apoptosis or cell cycle arrest in cancer cells as a result of treatment with Scorzocreticoside I.

Inhibition of Cell Proliferation and Metastasis by Scorzocreticoside I

No research could be located that examines the ability of Scorzocreticoside I to inhibit cancer cell proliferation or metastasis in vitro.

Molecular Targets and Signaling Pathways Involved in Scorzocreticoside I's Antineoplastic Effects

Information regarding the specific molecular targets and signaling pathways affected by Scorzocreticoside I to exert any antineoplastic effects is not available in the current scientific literature.

Antimicrobial Activities of Scorzocreticoside I

Specific studies detailing the antimicrobial spectrum and efficacy of Scorzocreticoside I are not available.

Antibacterial Efficacy of Scorzocreticoside I

There is no available data from in vitro studies that define the antibacterial efficacy of Scorzocreticoside I, such as its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against various bacterial strains.

Antifungal Properties of Scorzocreticoside I

Research on the antifungal properties of Scorzocreticoside I, including its activity against fungal pathogens, has not been reported in the reviewed literature.

Antiviral Potentials of Scorzocreticoside I

There is no available scientific evidence to describe the potential antiviral activities of Scorzocreticoside I against any specific viruses.

Enzyme Inhibitory Activities of Scorzocreticoside I

Specific data on the enzyme inhibitory capabilities of Scorzocreticoside I is not documented.

Inhibition of Glycosidases by Scorzocreticoside I

There are no studies available that have investigated or reported on the ability of Scorzocreticoside I to inhibit glycosidases.

Inhibition of Other Relevant Enzymes by Scorzocreticoside I (e.g., kinases, proteases)

Immunomodulatory Effects of Scorzocreticoside I in Immune Cell Systems

Similarly, the immunomodulatory effects of Scorzocreticoside I in in vitro immune cell systems have not been documented in the available scientific literature. There are no published studies that have examined the impact of this specific compound on the function of immune cells such as T cells, macrophages, or the production of cytokines. As a result, there is no data to present in tabular format regarding its immunomodulatory properties.

Further research is required to elucidate the potential pharmacological activities of Scorzocreticoside I. Future in vitro studies could explore its effects on a wide range of biological targets, including various kinases, proteases, and immune cell functions, to determine if it possesses any therapeutic potential.

In Vivo Pharmacological Investigations of Scorzocreticoside I Pre Clinical Animal Models

Anti-inflammatory Efficacy of Scorzocreticoside I in Animal Models of Inflammation

No data available.

Antineoplastic Activity of Scorzocreticoside I in Xenograft or Syngeneic Tumor Models

No data available.

Antioxidant Effects of Scorzocreticoside I in Oxidative Stress Animal Models

No data available.

Pharmacokinetic and Pharmacodynamic Studies of Scorzocreticoside I in Pre-clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) of Scorzocreticoside I

No data available.

Bioavailability Considerations of Scorzocreticoside I in Animal Models

No data available.

Analytical Methodologies for Scorzocreticoside I Detection and Quantification

Chromatographic Techniques for Scorzocreticoside I Analysis

Chromatography is the cornerstone for the analysis of sesquiterpene lactones like Scorzocreticoside I, providing the necessary separation from other structurally similar compounds present in extracts. High-performance liquid chromatography (HPLC) is frequently cited as the method of choice for analyzing sesquiterpene lactones due to their chemical characteristics. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Scorzocreticoside I

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD) or UV detector, is a validated and widely used method for the simultaneous determination and quantification of sesquiterpene lactones in botanical samples. acs.orgresearchgate.net Given that many sesquiterpene lactones are thermolabile and not sufficiently volatile, HPLC offers a significant advantage over gas chromatography. nih.gov

For the analysis of sesquiterpene lactones, reversed-phase (RP) columns, such as C18, are most commonly employed. acs.org Separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with water. nih.govnih.gov To improve peak shape and resolution, the aqueous phase is often acidified with agents like formic acid or o-phosphoric acid. acs.orgnih.gov Detection is commonly performed at wavelengths around 205 nm. acs.org A developed LC-DAD method can effectively quantify sesquiterpene lactones, though the stability of these compounds in powdered herbal material can be a concern, necessitating the use of freshly prepared samples for accurate quantification. nih.gov

Table 1: Examples of HPLC Conditions for Sesquiterpene Lactone Analysis

Compound Class Column Mobile Phase Detection Reference
Sesquiterpene Lactones RP-18 Acetonitrile / 0.085% o-phosphoric acid (gradient) DAD at 205 nm acs.org
Sesquiterpene Lactones C18 Acetonitrile / Water (gradient) UV at 280 nm researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Scorzocreticoside I and its Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While it is the most widespread method for analyzing sesquiterpenes, its application to the less volatile and often thermolabile sesquiterpene lactones can be challenging. researchgate.netresearchgate.netnih.gov The glycosidic nature of Scorzocreticoside I further increases its polarity and reduces its volatility, making direct GC-MS analysis difficult without derivatization.

However, GC-MS can be successfully applied to the analysis of certain sesquiterpene lactones, such as alpha-santonin, which has been identified in plant extracts using this method. scispace.comproquest.comresearchgate.net The typical procedure involves injecting a solvent extract into a heated port, where it is volatilized before entering the capillary column (e.g., HP-5 or DB-5) for separation. researchgate.netscispace.com Helium is commonly used as the carrier gas. scispace.com The separated compounds are then fragmented and detected by a mass spectrometer, allowing for structural elucidation by comparing the resulting mass spectra with library databases like NIST and Wiley. scispace.com For non-volatile derivatives or the glycoside itself, derivatization to increase volatility would be a necessary prerequisite for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of Scorzocreticoside I

For trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV/DAD detection. nih.gov This technique is particularly well-suited for quantifying multiple sesquiterpene lactones simultaneously in complex matrices like plant roots or dietary supplements. nih.govnih.gov Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often used to achieve rapid and high-resolution separations. nih.govnih.gov

In a typical UPLC-MS/MS method for sesquiterpene lactones, separation is performed on a sub-2 µm particle column (e.g., HSS T3) with a gradient elution of acetonitrile and acidified water. nih.gov An electrospray ionization (ESI) interface, usually in positive mode, is employed for ion generation prior to MS detection. nih.gov The method can be validated for linearity, precision, and accuracy, with reported recoveries for similar compounds often ranging from 97.3% to 103.4%. nih.gov The high sensitivity of MS detectors allows for quantification at much lower levels (µg/L) than PDA detectors (µg/mL). nih.gov Furthermore, high-resolution mass spectrometry (HRMS) can be used to study the fragmentation patterns of these molecules, providing characteristic diagnostic ions that aid in their identification within a botanical extract. researchgate.net

Spectrophotometric and Spectrofluorometric Methods for Scorzocreticoside I Quantification

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of total sesquiterpene lactones, particularly for quality control purposes. mdpi.com A method has been developed specifically for the quantitative measurement of sesquiterpene lactones that possess an α-methylene-γ-butyrolactone moiety, a structural feature common to many bioactive compounds in this class. mdpi.comnih.govresearchgate.net This assay is based on the Michael addition reaction between the sesquiterpene lactone and a sulfhydryl-containing compound. The consumption of the sulfhydryl groups is then measured, often using Ellman's reagent, and the absorbance is read at a specific wavelength (e.g., 412 nm). nih.gov This approach provides a good correlation with clinical results for allergenic potential and serves as a valuable tool for the quality control of plant extracts. mdpi.com

While specific spectrophotometric methods for zingiberene-type sesquiterpenoids have been investigated, their accuracy can be compromised by interference from oxidized forms of the compounds in plant extracts. mdpi.com For general phytochemical screening, UV-vis spectrometry is also used to quantify total phenols, flavonoids, and other classes of compounds, which could include sesquiterpene lactones as part of a broader analysis. mdpi.com Information on spectrofluorometric methods specifically for Scorzocreticoside I or related sesquiterpene lactone glycosides is not widely available in the current literature.

Immunochemical Assays for Scorzocreticoside I Detection (If Applicable)

Currently, there is a lack of published research detailing the development or application of immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), for the specific detection of Scorzocreticoside I or the broader class of sesquiterpene lactone glycosides. These methods rely on the production of specific antibodies to the target analyte, a process that has not been widely reported for this class of natural products. Therefore, immunochemical assays are not considered a standard analytical methodology for Scorzocreticoside I at this time.

Sample Preparation Strategies for Scorzocreticoside I Analysis in Biological and Botanical Matrices

Effective sample preparation is a critical step for the reliable analysis of Scorzocreticoside I, aiming to efficiently extract the target analyte from the complex plant matrix while minimizing interferences.

The extraction of sesquiterpene lactones from plant material typically involves the use of polar organic solvents. google.com Methanol, ethanol (B145695), acetonitrile, and acetone are commonly used, with ethanol being a preferred solvent due to its low toxicity. nih.govgoogle.com An optimized method for extracting sesquiterpene lactones from Aucklandia lappa root involved shaking and sonication with 100% methanol. nih.gov Studies on other plants have found aqueous ethanol to be a highly effective solvent system. nih.gov To enhance extraction efficiency, techniques such as maceration, sonication (ultrasonic bath), and homogenization are frequently employed. nih.govresearchgate.net

Following the initial crude extraction, a liquid-liquid partitioning step is often used for purification. This involves extracting the aqueous or hydroethanolic solution with a solvent of intermediate polarity, such as ethyl acetate or chloroform, to isolate the sesquiterpene lactones from more polar or non-polar compounds. researchgate.netresearchgate.net Further purification can be achieved through column chromatography, including flash chromatography or preparative HPLC, to isolate pure compounds. researchgate.netnih.gov

Table 2: Summary of Extraction Techniques for Sesquiterpene Lactones from Botanical Sources

Plant Source Extraction Solvent(s) Technique(s) Purification Step(s) Reference
Cichorium intybus Water, Methanol/Water (70/30) Maceration Liquid-liquid extraction (ethyl acetate), Reversed-phase chromatography researchgate.netnih.gov
Tanacetum parthenium Ethanol, Ether Maceration Column chromatography google.com
Aucklandia lappa 100% Methanol Shaking, Sonication Not specified nih.gov
Dolomiaea costus Aqueous Ethanol Ultrasonic bath, Homogenization Not specified nih.gov

Future Directions and Emerging Research Avenues for Scorzocreticoside I

Exploration of Novel Biological Activities and Therapeutic Potentials

Future research into Scorzocreticoside I is poised to delve deeper into its biological activities beyond those already investigated. Studies on related compounds from Scorzonera species have indicated a range of potential bioactivities, including antioxidant, anti-inflammatory, analgesic, hepatoprotective, and antimicrobial effects. mdpi.comsemanticscholar.orgresearchgate.netnih.gov While preliminary in vitro studies have evaluated Scorzocreticoside I for activities such as α-glucosidase, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition, as well as antioxidant potential, further comprehensive investigations are needed. dntb.gov.uadergipark.org.tr

Specifically, Scorzocreticoside I, along with other dihydroisocoumarin derivatives like scorzopygmaecoside, has been suggested for further synthetic studies as potential selective acetylcholinesterase inhibitors. dntb.gov.uadergipark.org.tr This highlights a potential therapeutic avenue in neurodegenerative conditions. Although glycosylation and/or methoxy (B1213986) substitution on the 3,4-dihydroisocoumarin structure were observed to decrease some enzyme inhibitory activities, the potential for selective inhibition warrants further exploration. dntb.gov.uadergipark.org.tr

Future research should focus on:

Identifying novel enzymatic targets and signaling pathways modulated by Scorzocreticoside I.

Conducting in vivo studies to validate the biological activities observed in vitro and to assess potential therapeutic efficacy in relevant disease models.

Investigating its potential in areas such as wound healing and the treatment of microbial infections, given the reported properties of Scorzonera species in these areas. mdpi.comsemanticscholar.org

Development of Advanced Delivery Systems for Scorzocreticoside I

Strategies for developing advanced delivery systems for Scorzocreticoside I could include:

Nanoparticle-based systems: Utilizing nanoparticles, such as polymeric nanoparticles or liquid crystal nanoparticles, to encapsulate Scorzocreticoside I for controlled and targeted release. nih.govwhiterose.ac.uk Nanoparticle systems can enhance solubility and improve circulation time. d-nb.info

Liposomal formulations: Encapsulating Scorzocreticoside I within liposomes to improve its cellular uptake and reduce potential degradation.

Prodrug strategies: Designing prodrugs of Scorzocreticoside I that can be converted into the active compound within the body, potentially improving its pharmacokinetic properties.

Formulation optimization: Exploring different formulation approaches, such as solid dispersions or inclusion complexes with cyclodextrins, to enhance the solubility and dissolution rate of Scorzocreticoside I. d-nb.info

Research in this area would involve evaluating the efficacy, stability, and safety of these advanced delivery systems, potentially utilizing in vitro models and in vivo studies to assess their performance.

Biotechnological Production and Optimization of Scorzocreticoside I

Exploring biotechnological approaches for the production of Scorzocreticoside I offers a promising avenue for sustainable and potentially more efficient sourcing compared to extraction from natural plant sources. Biotechnological production involves utilizing microorganisms or plant cell cultures to synthesize the compound. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net

Future research in this area could focus on:

Identifying and engineering microbial strains: Screening microorganisms capable of producing Scorzocreticoside I or its precursors, followed by metabolic engineering to enhance production yields. frontiersin.orgresearchgate.netresearchgate.net

Optimizing fermentation processes: Investigating optimal culture conditions, including media composition, temperature, pH, and aeration, to maximize the biotechnological production of Scorzocreticoside I. mdpi.comresearchgate.netresearchgate.netnih.gov

Utilizing plant cell cultures: Developing in vitro plant cell culture systems from Scorzonera species for the controlled production of Scorzocreticoside I.

Enzymatic synthesis: Exploring the use of enzymes to facilitate the synthesis of Scorzocreticoside I from simpler precursors.

Optimization studies, potentially employing techniques like response surface methodology or Plackett-Burman design, could be crucial in maximizing the yield and efficiency of biotechnological production processes. researchgate.netnih.gov

Chemoinformatic and Computational Approaches in Scorzocreticoside I Research

Chemoinformatic and computational approaches play an increasingly vital role in modern drug discovery and natural product research. sheffield.ac.ukscielo.org.mxmdpi.comnih.govgerit.org These methods can provide valuable insights into the properties, activities, and potential targets of compounds like Scorzocreticoside I.

Future directions utilizing chemoinformatics and computational studies include:

Structure-Activity Relationship (SAR) studies: Employing computational tools to analyze the relationship between the chemical structure of Scorzocreticoside I and its biological activities. This can help identify key structural features responsible for observed effects and guide the design of novel analogs with improved properties.

Virtual screening: Utilizing virtual screening techniques to identify potential biological targets for Scorzocreticoside I by docking its structure against databases of protein structures. sheffield.ac.ukscielo.org.mx

ADMET prediction: Applying computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Scorzocreticoside I, helping to assess its drug-likeness and potential limitations. nih.gov

Molecular dynamics simulations: Performing molecular dynamics simulations to study the interaction of Scorzocreticoside I with biological macromolecules, providing insights into its binding mechanisms and stability.

Database development: Contributing to or utilizing databases of natural compounds and their properties to facilitate comparative studies and the identification of potential synergies or antagonists.

These computational approaches can help prioritize experimental research, reduce costs, and accelerate the understanding of Scorzocreticoside I's potential.

Comparative Studies of Scorzocreticoside I with Structurally Related Glycosides

Comparative studies with structurally related glycosides are essential for understanding the specific contributions of the Scorzocreticoside I structure to its observed biological activities and for identifying potential lead compounds. Scorzocreticoside I is a dihydroisocoumarin glycoside, and other similar compounds, such as scorzocreticoside II and scorzopygmaecoside, have been isolated from Scorzonera species. dntb.gov.uadergipark.org.trresearchgate.netresearchgate.netunicam.it

Future comparative studies should involve:

Evaluating the biological activities of related glycosides: Conducting comprehensive in vitro and in vivo studies to compare the biological activities of Scorzocreticoside I with those of structurally similar compounds found in Scorzonera species or synthesized analogs. dntb.gov.uadergipark.org.tr

Analyzing structural variations and their impact: Systematically investigating how differences in glycosylation patterns, aglycone structure, or other modifications influence the biological activities, pharmacokinetic properties, and metabolic fate of these compounds. dntb.gov.uadergipark.org.tr

Identifying synergistic or antagonistic effects: Exploring potential interactions when Scorzocreticoside I is present with other compounds from the same plant source.

Chemotaxonomic studies: Utilizing comparative phytochemical analysis, including Scorzocreticoside I content, to support the classification and differentiation of Scorzonera species.

These comparative studies will provide valuable context for the biological significance of Scorzocreticoside I and help guide future research and potential applications.

Q & A

Q. How can machine learning models enhance the prediction of Scorzocreticoside I’s structure-activity relationships (SAR) for derivative synthesis?

  • Methodological Answer : Train models on datasets of related compounds with known bioactivity (e.g., ChEMBL). Use QSAR algorithms (e.g., Random Forest, SVM) to predict active sites. Validate via molecular docking and in vitro testing of top candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.